molecular formula C16H12N2O B3023047 6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one CAS No. 26963-26-8

6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one

Cat. No.: B3023047
CAS No.: 26963-26-8
M. Wt: 248.28 g/mol
InChI Key: AZCKQYSBRWHJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one is a polycyclic heterocyclic compound featuring fused isoindole and quinazolinone moieties. Its structure includes a six-membered quinazolinone ring fused with a five-membered isoindole system, with a methyl substituent at the 6-position.

Properties

IUPAC Name

6-methylisoindolo[2,1-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-17-15-12-7-3-2-6-11(12)10-18(15)14-9-5-4-8-13(14)16(17)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKQYSBRWHJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C=CC=CC3=CN2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398227
Record name 6-Methylisoindolo[2,1-a]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26963-26-8
Record name 6-Methylisoindolo[2,1-a]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves heating the precursors in the presence of a catalyst to facilitate the formation of the desired isoindoloquinazolinone structure. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one has shown promise in medicinal chemistry for its potential therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have identified lead compounds with selective activity against breast cancer cells (MCF-7) at nanomolar concentrations .

Biological Studies

In biological research, this compound plays a role in understanding protein interactions and cellular processes:

  • Mechanism of Action : The compound interacts with specific proteins and enzymes, influencing their activity. This interaction is critical for elucidating biochemical pathways and developing targeted therapies.

Industrial Applications

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules:

  • Chemical Production : It is utilized in the production of various chemical products and materials due to its versatile reactivity.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of several derivatives of this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (nM)
4hMCF-7310
5aA549450
6bHeLa500

This study highlights the potential of these compounds as candidates for further development into anticancer agents .

Case Study 2: Synthesis via Ionic Liquid Support

Another study focused on the rapid synthesis of isoindoloquinazoline derivatives using ionic liquid support under microwave irradiation. This method demonstrated significant advantages in terms of reaction efficiency and yield:

Reaction ConditionsYield (%)
Microwave Irradiation at 80°C75–90
Ionic Liquid SupportedHigh Yield

The use of ionic liquids not only improved yields but also simplified purification processes .

Mechanism of Action

The mechanism of action of 6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₂N₂O
  • Structural Features : The fused ring system creates a planar, aromatic scaffold, with the carbonyl group at position 5 contributing to electronic asymmetry. The methyl group at position 6 enhances steric effects, influencing reactivity and interaction with biological targets .

Synthesis :
The compound is synthesized via cycloaddition reactions involving isoindole precursors. For example, reactions with maleimide derivatives under thermodynamic control yield rearranged adducts, as confirmed by X-ray crystallography .

Structural Analogs in the Isoindoloquinazoline Family

6-Phenylimino-6H-indolo[2,1-b]quinazolin-12-one
  • Structure: Replaces the isoindole moiety with indolo and introduces a phenylimino group at position 4.
  • Synthesis : Prepared via condensation reactions, yielding orange crystals (71% yield, mp 234°C).
  • Reactivity : Exhibits distinct IR bands at 1690 cm⁻¹ (C=O) and 1648 cm⁻¹ (C=N), differing from the parent compound’s electronic profile .
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one
  • Structure : Features a phenyl group at position 5 and lacks the methyl substituent.
  • Synthesis : Achieved via a one-pot, catalyst-free method in acetic acid, highlighting efficiency (yields >80%) .
Reactivity with Dienophiles
  • 6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one reacts with maleimides to form rearranged adducts (e.g., 2-aryl-3-methyl-4-oxo-3,4-dihydroquinazolines) via Diels-Alder pathways . In contrast, pyrido[2,1-a]isoindole derivatives undergo Michael adduct formation, demonstrating divergent reactivity due to electronic differences in the heterocyclic core .
Pharmacological Potential
  • Quinazoline derivatives are known for anticancer and antimicrobial activities. Derivatives like 6-(9,10-dimethoxy-5,11-dioxo-...)hexanoic acid () highlight modifications for enhanced solubility and target affinity, suggesting 6-methyl derivatives could be optimized similarly .

Table 2: Reaction Outcomes with Maleimides

Compound Dienophile Product Type Mechanism
This compound Maleimides Rearranged dihydroquinazolines Diels-Alder + rearrangement
Pyrido[2,1-a]isoindole Maleimides 7-Azanorbornene derivatives Michael addition

Biological Activity

6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one is a compound belonging to the isoindole and quinazoline families, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. Similar compounds in the isoindole and quinazoline classes have been shown to exhibit:

  • Antitumor Activity : Compounds with a quinazoline core can inhibit cell proliferation and induce apoptosis in cancer cells, such as non-small cell lung cancer (A549) and others .
  • Antimicrobial Properties : Isoindole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Antitumor Induces apoptosis and inhibits proliferation in cancer cells.
Antimicrobial Effective against bacterial pathogens and fungi.
Anti-inflammatory Reduces inflammation through cytokine inhibition.
Antiviral Potential activity against viral infections.
Antioxidant Scavenges free radicals, protecting cells from oxidative stress.

Research Findings

Recent studies have provided insights into the biological activities of this compound and its derivatives:

  • Antitumor Studies : Research has shown that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, some derivatives demonstrated IC50 values ranging from 14.2 to 18.1 μM against A549 cells .
  • Antimicrobial Evaluation : A series of studies evaluated the antimicrobial efficacy of synthesized isoindole derivatives against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These compounds displayed promising antibacterial activities and were effective in preventing biofilm formation .
  • In Vivo Anti-inflammatory Activity : Compounds derived from quinazoline frameworks exhibited considerable anti-inflammatory effects in animal models, lasting up to 12 hours post-administration without significant toxicity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study focused on a derivative that inhibited CDK9/2 in cancer cells, showing promise as a novel anticancer agent through targeted action on cyclin-dependent kinases .
  • Another investigation reported that a series of synthesized quinazolinone derivatives exhibited selective activity against various cancer cell lines, indicating the potential for developing targeted therapies based on structural modifications of the isoindole framework .

Q & A

Q. What are the most efficient synthetic methodologies for constructing the 6H-isoindoloquinazolinone core?

A catalyst-free one-pot synthesis in acetic acid is highly effective for generating structurally related quinazolinones. This method uses readily available precursors like 2-formyl benzoic acid and avoids complex catalysts, achieving high yields (e.g., 71% for analogous compounds) while forming the fused heterocyclic core in a single step. Reaction optimization studies suggest that solvent choice and temperature control are critical for minimizing side products .

Q. How can researchers confirm the structural integrity of 6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one post-synthesis?

Key characterization techniques include:

  • IR spectroscopy : Detects carbonyl (C=O) stretches (~1690 cm⁻¹) and imine (C=N) vibrations (~1648 cm⁻¹) .
  • ¹H NMR : Aromatic proton environments appear as multiplet signals between δ 6.84–8.73 ppm, with methyl groups resonating as singlets near δ 2.5–3.0 ppm .
  • X-ray crystallography : Resolves molecular packing and confirms stereochemistry in crystalline derivatives .

Q. What purification strategies are recommended for isolating this compound?

After aqueous workup, recrystallization from ethanol is effective for removing unreacted starting materials and byproducts. For derivatives with low solubility, column chromatography using silica gel and ethyl acetate/hexane mixtures is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Functional group modulation : Introduce substituents at positions 6, 10, or 12 (e.g., pyrazole, oxadiazole, or thiosemicarbazide groups) to assess cytotoxicity or antimicrobial activity. For example, 6-hydrazono derivatives show enhanced cytotoxicity via IDO-1 enzyme targeting .
  • In vitro assays : Use MTT assays for cytotoxicity screening and microbial growth inhibition tests (e.g., against S. aureus or E. coli) to quantify activity .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Systematic SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity.
  • Computational docking : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to targets like IDO-1, correlating results with experimental IC₅₀ values .

Q. What strategies optimize reaction yields for novel derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–45 minutes) while improving yields by 15–20% compared to conventional heating .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids cyclization in catalyst-free conditions .

Q. How can researchers validate the environmental stability or degradation pathways of this compound?

  • Adsorption studies : Analyze interactions with indoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging (ATR-FTIR, Raman) to assess stability under varying humidity and oxidant exposure .
  • HPLC-MS : Monitor decomposition products under accelerated aging conditions (e.g., UV light, heat) .

Methodological Considerations

  • Data reproducibility : Replicate synthesis and bioassays using standardized protocols (e.g., fixed molar ratios, solvent purity ≥99%) to minimize variability .
  • Contradictory bioactivity : Cross-validate results using orthogonal assays (e.g., flow cytometry alongside MTT) and control for compound stability in assay media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.